molecular formula C22H27F2N3O2S B4353557 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4353557
M. Wt: 435.5 g/mol
InChI Key: KVELUJRCVHRKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by the presence of an adamantyl group, a difluoromethyl group, a mercapto group, and a methoxypropyl group

Preparation Methods

The synthesis of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps and specific reaction conditions. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone ring.

    Substitution: The adamantyl and difluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting these receptors, the compound can disrupt signaling pathways that contribute to tumor growth and progression.

Comparison with Similar Compounds

Similar compounds to 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives and adamantane-containing compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

Properties

IUPAC Name

7-(1-adamantyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2N3O2S/c1-29-4-2-3-27-19-17(20(28)26-21(27)30)15(18(23)24)8-16(25-19)22-9-12-5-13(10-22)7-14(6-12)11-22/h8,12-14,18H,2-7,9-11H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVELUJRCVHRKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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